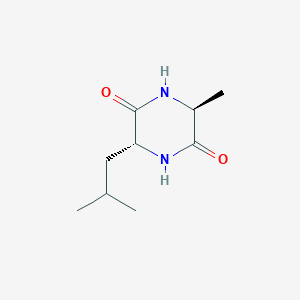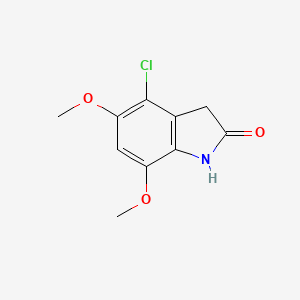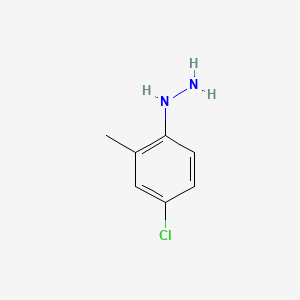
(4-Chloro-2-methylphenyl)hydrazine
Übersicht
Beschreibung
“(4-Chloro-2-methylphenyl)hydrazine” is a chemical compound with the molecular formula C7H9ClN2 . It is a derivative of hydrazine, which is a compound containing two nitrogen atoms bonded together .
Synthesis Analysis
The synthesis of “this compound” involves the condensation of (4-chloro-3-methyl phenyl) hydrazine with 2-pyridine-carboxaldehyde . This reaction forms a Schiff-base ligand, which can further react with metal ions to form metal complexes .Molecular Structure Analysis
The molecular weight of “this compound” is 142.59 . The InChI code for this compound is 1S/C7H10N2/c1-6-2-4-7(9-8)5-3-6/h2-5,9H,8H2,1H3 .Chemical Reactions Analysis
“this compound” can undergo a Wolff-Kishner reduction, a reaction that converts aldehydes and ketones into alkanes . This reaction involves the formation of a hydrazone derivative by reacting the compound with hydrazine .Wissenschaftliche Forschungsanwendungen
Environmental Monitoring and Pollution Analysis
(4-Chloro-2-methylphenyl)hydrazine and its derivatives have significant applications in environmental monitoring. Research by (Tahernejad-Javazmi et al., 2018) demonstrates the use of hydrazine and 4-chlorophenol as indicators for water pollutants. Their study developed an electrochemical sensor for detecting these compounds in water, highlighting their importance in environmental health.
Cancer Research and Therapeutics
This compound derivatives have been investigated for their potential in cancer therapy. The study by (Prasetiawati et al., 2022) synthesized a new derivative, 4-hydrazinylphenyl benzenesulfonate, and tested its efficacy against breast cancer cell lines, revealing its potential as an anti-cancer compound.
Development of Fluorescent Probes
The development of fluorescent probes for detecting hazardous chemicals is another application. A study by (Zhu et al., 2019) involved designing a fluorescent probe for detecting hydrazine, a derivative of this compound. This probe has applications in biological and environmental sample testing.
Synthesis of Novel Compounds
Research by (Kosolapova et al., 2013) explored the synthesis of new compounds using reactions with hydrazine, contributing to the field of chemical synthesis and novel compound development.
Drug Discovery and Biological Activities
The exploration of biological activities of hydrazine derivatives for potential therapeutic uses is a crucial application. (Ali et al., 2007) synthesized novel pyrazoline derivatives using hydrazine and tested them for anti-tubercular activity, demonstrating the compound's utility in drug discovery.
Wirkmechanismus
Target of Action
Hydrazine derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
(4-Chloro-2-methylphenyl)hydrazine, like other hydrazines, reacts with carbonyl compounds to form hydrazones . This reaction is similar to the formation of imines, where the weakly acidic N-H bond is deprotonated to form the hydrazone anion .
Result of Action
Hydrazine derivatives have shown significant antileishmanial and antimalarial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is known to be hygroscopic , which means it absorbs moisture from the environment, potentially affecting its stability and efficacy.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-chloro-2-methylphenyl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5-4-6(8)2-3-7(5)10-9/h2-4,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWVOEWDYZBUNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


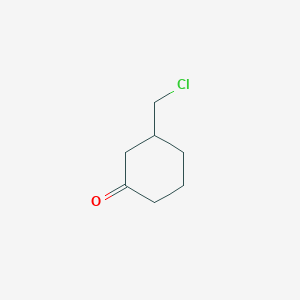
![2-[[2-[(4-Methoxybenzoyl)amino]benzoyl]amino]butanoic acid](/img/structure/B3384843.png)

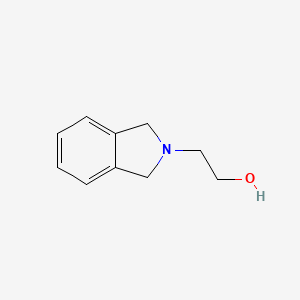


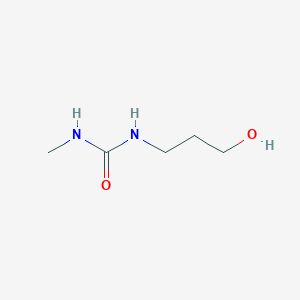

![N-{(E)-[5-(4-fluorophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3384905.png)
